4-Ethylcyclohexanol
Overview
Description
4-Ethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a derivative of cyclohexanol, where an ethyl group is substituted at the fourth position of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers and is known for its applications in various chemical processes and industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanol can be synthesized through the hydrogenation of 4-ethylcyclohexanone. The reaction typically involves the use of a metal catalyst such as palladium or nickel under hydrogen gas at elevated temperatures and pressures. The reaction conditions are crucial to ensure the selective formation of the desired isomer .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions allows for large-scale production with high efficiency and yield. The choice of catalyst and reaction parameters is tailored to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be further reduced to form 4-ethylcyclohexane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid, and other halogenating agents.
Major Products Formed:
Oxidation: 4-Ethylcyclohexanone.
Reduction: 4-Ethylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
4-Ethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethylcyclohexanol involves its interaction with specific molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of 4-ethylcyclohexanone. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of 4-ethylcyclohexane. The compound’s hydroxyl group plays a crucial role in these reactions, facilitating the transfer of electrons and the formation of new chemical bonds .
Comparison with Similar Compounds
Cyclohexanol: The parent compound without the ethyl substitution.
4-Methylcyclohexanol: Similar structure with a methyl group instead of an ethyl group.
4-Propylcyclohexanol: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 4-Ethylcyclohexanol is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. The ethyl group provides steric hindrance and electronic effects that differentiate it from other similar compounds, affecting its behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
4-ethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTKUJWGFBADIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196485, DTXSID101312435, DTXSID301314013 | |
Record name | 4-Ethylcyclohexanol | |
Source | EPA DSSTox | |
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Record name | trans-4-Ethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Ethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4534-74-1, 19781-62-5, 19781-61-4 | |
Record name | 4-Ethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4534-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Ethylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylcyclohexanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylcyclohexanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781614 | |
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Record name | 4534-74-1 | |
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Record name | 4-Ethylcyclohexanol | |
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Record name | trans-4-Ethylcyclohexanol | |
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Record name | cis-4-Ethylcyclohexanol | |
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Record name | 4-ethylcyclohexanol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.618 | |
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Record name | cis-4-Ethylcyclohexanol | |
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Record name | trans 4-Ethylcyclohexanol | |
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Record name | 4-ETHYLCYCLOHEXANOL, CIS- | |
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Record name | 4-ETHYLCYCLOHEXANOL, TRANS- | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-ethylcyclohexanol produced through biological means?
A1: Several fungal species, particularly those belonging to the Colletotrichum genus, can perform stereoselective reduction of 4-ethylcyclohexanone to produce primarily trans-4-ethylcyclohexanol. [] This biotransformation process offers a potential route for the sustainable production of this compound. One study found Colletotrichum lagenarium to be particularly effective, yielding a cis- to trans-alcohol ratio of 1:81 after a 7-day incubation period. []
Q2: Aside from fungi, are there other biological sources of this compound?
A2: Research suggests that this compound is a natural by-product of fruit senescence. [] A study examining the effects of ozone treatment on pitaya fruit peels found that this compound levels decreased in ozone-treated fruits, indicating that ozone may inhibit its production during senescence. []
Q3: What is the role of this compound in the food industry?
A3: this compound contributes to the characteristic aroma profile of certain foods. For example, it has been identified as a component of enzymatic hydrolysates derived from the brown alga Laminaria japonica, which are explored for their seafood-flavoring properties. []
Q4: Can this compound be chemically synthesized, and if so, how?
A4: Yes, this compound can be synthesized through the catalytic hydrogenation of 4-ethylphenol. [] This reaction is typically carried out using a palladium catalyst supported on gamma-aluminum oxide (Pd/γ-Al2O3) under mild conditions in an aqueous solution. [] This method demonstrates high efficiency and selectivity, achieving a 100% conversion rate with 98.9% selectivity for this compound at 60°C over 12 hours. []
Q5: How does the molecular structure of this compound influence its reactivity?
A5: The position of the ethyl group on the cyclohexane ring significantly impacts the dehydration reaction of this compound in the presence of hydronium ions within zeolite H-ZSM5. [] While this compound undergoes E1-type elimination, its isomer, 2-ethylcyclohexanol, favors an E2 pathway due to the closer proximity of the ethyl and hydroxyl groups. []
Q6: Are there any known applications for this compound in chemical synthesis?
A6: While not extensively explored, the efficient and selective hydrogenation of 4-ethylphenol to this compound using Pd/γ-Al2O3 catalysts presents a promising avenue for its application in lignin valorization. [] This process could contribute to the sustainable production of chemicals and fuels from renewable biomass resources.
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